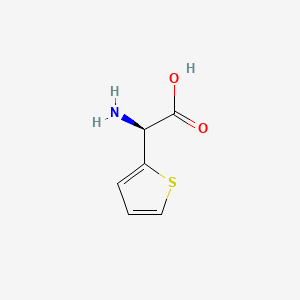
3-Bromoquinolin-2(1H)-one
Vue d'ensemble
Description
3-Bromoquinolin-2(1H)-one, commonly referred to as 3-BQ, is a heterocyclic aromatic compound with a wide range of applications in scientific research. It is a colorless solid that is soluble in organic solvents, and has a molecular weight of 212.08 g/mol and a melting point of 182-184°C. 3-BQ can be synthesized using several different methods, and has multiple scientific research applications due to its unique chemical structure. In
Applications De Recherche Scientifique
Structural Studies
The structures of 2-aryl-3-bromoquinolin-4(1H)-ones, related to 3-Bromoquinolin-2(1H)-one, have been extensively studied. Using techniques like NMR, IR, mass spectrometry, and X-ray crystallography, researchers have established these compounds as NH-4-oxo derivatives in both solution and solid states. The studies emphasize the carbonyl nature of these derivatives, further confirmed by spectroscopic data comparison with N-methylated and O-methylated derivatives (Mphahlele et al., 2002).
Antiangiogenic Effects
2-Aryl-3-bromoquinolin-4(1H)-ones have demonstrated significant antiangiogenic effects. They reduce endothelial cell numbers, indicating cytotoxicity at higher doses, and inhibit neovessel growth. This activity is linked to lower levels of proangiogenic factors like bFGF and VEGF/PlGF in cultures treated with these compounds, highlighting their potential in antiangiogenic therapies (Mabeta et al., 2009).
Catalytic Applications
3-Bromoquinolin-2(1H)-ones are valuable in catalytic processes. The palladium/copper-catalyzed C-H heteroarylation of these compounds with various azoles produces 3-(Heteroaryl)quinolin-2(1H)-ones efficiently, showcasing their utility in synthetic organic chemistry (Bruneau et al., 2014).
Ligand Synthesis and Complexation
This compound derivatives have been synthesized and used for complexation reactions with metals like Ag(I), Pd(II), and Cu(II). These studies offer insights into the potential of these compounds in creating new metal complexes, which could be significant in fields like catalysis and material science (Rani et al., 2009).
Safety and Hazards
Propriétés
IUPAC Name |
3-bromo-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-7-5-6-3-1-2-4-8(6)11-9(7)12/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGARPHPERRYPRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90296258 | |
| Record name | 3-Bromoquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90296258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939-16-2 | |
| Record name | 939-16-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108495 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Bromoquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90296258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromoquinolin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of chemical reactions can 3-Bromoquinolin-2(1H)-one undergo?
A: this compound is a valuable precursor in organic synthesis due to the reactivity of the bromine atom. It readily undergoes various palladium-catalyzed coupling reactions, allowing for the introduction of diverse substituents at the 3-position. For instance, it participates in C-N bond formation reactions with various nitrogen-containing nucleophiles like azoles [, , ], amides, lactams, sulfonamides, and amines []. Additionally, it can be employed in domino reactions, as demonstrated by its reaction with amines in the presence of a palladium catalyst to generate functionalized 3H-pyrrolo[2,3-c]quinolin-4(5H)-ones [].
Q2: Are there alternative synthetic approaches using this compound that don't rely on palladium catalysts?
A: Yes, copper-based catalysts have also proven effective. Researchers successfully employed a copper powder catalyst with DMEDA as a ligand and potassium carbonate as a base to facilitate Ullmann-type C-N coupling reactions between this compound and various nitrogen nucleophiles []. This method offers a potentially more cost-effective alternative to palladium-based approaches.
Q3: Can you elaborate on the chemoselectivity observed in reactions involving this compound?
A: Studies using polyhalogenated coumarins, structurally similar to this compound, have shown remarkable chemoselectivity []. The reaction preferentially occurs at the carbon-bromine bond at the 3-position, irrespective of the nitrogen nucleophile used. This selectivity highlights the potential for regiocontrolled synthesis using these types of substrates.
Q4: What are the potential applications of the compounds synthesized using this compound as a starting material?
A: While the provided research primarily focuses on synthetic methodologies, the generated compounds, particularly the 3-(heteroaryl)quinolin-2(1H)-ones [], 3H-pyrrolo[2,3-c]quinolin-4(5H)-ones [], and thieno[2,3-c]quinolin-4(5H)-ones [], hold promise for various applications. These heterocyclic scaffolds are prevalent in numerous bioactive molecules, suggesting potential use in medicinal chemistry for drug discovery. Furthermore, their fluorescent properties make them attractive for developing new materials with applications in optoelectronics or as fluorescent probes.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
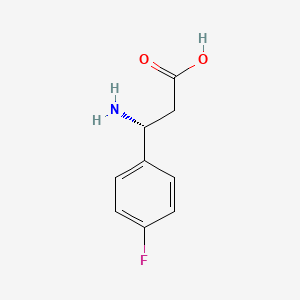
![3-[(4,6-Dimethylquinolin-2-yl)sulfanyl]propanoic acid](/img/structure/B1331300.png)

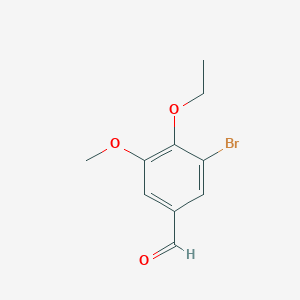
![3-[(Thien-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1331310.png)
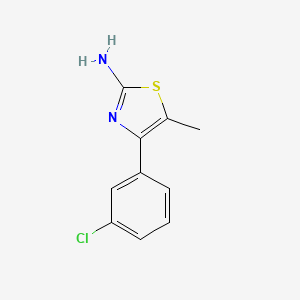

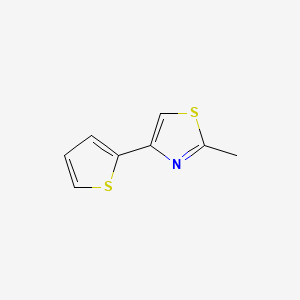

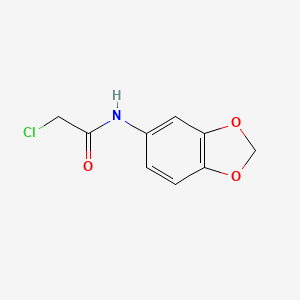
![2-[N-(4-Aminophenyl)amino]-4,6-dimethylpyrimidine](/img/structure/B1331324.png)


